BenchChemオンラインストアへようこそ!

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Physicochemical Properties Drug-likeness Pre-screening Profiling

This adamantane-thiadiazole acetamide features a unique 4-methylphenyl substituent dictating distinct topology and target engagement vs. methyl or halogenated analogs. Prioritize for EGFR/HER2 kinase inhibitor screening and CNS SAR campaigns; its favorable MPO profile (TPSA ~82 Ų, ClogP ~4.2) supports ADME benchmarking. High purity (≥95%) research material. Inquire for bulk/stock availability.

Molecular Formula C21H25N3OS
Molecular Weight 367.51
CAS No. 391862-70-7
Cat. No. B2576735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS391862-70-7
Molecular FormulaC21H25N3OS
Molecular Weight367.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H25N3OS/c1-13-2-4-17(5-3-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
InChIKeyCEASZOTWIVUAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391862-70-7): Structural Differentiation and Procurement Rationale for a Research-Grade Adamantane-Thiadiazole Hybrid


2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391862-70-7) is a synthetic hybrid molecule combining a lipophilic adamantane cage with a 1,3,4-thiadiazole core substituted with a 4-methylphenyl (p-tolyl) group via an acetamide linker . It belongs to a family of adamantane-thiadiazole conjugates widely explored as scaffolds in medicinal chemistry, particularly for anticancer and neuroprotective applications [1][2]. The compound is commercially available at 95%+ purity, primarily for early-stage research and screening library assembly .

Why Generic Substitution Among Adamantane-Thiadiazole Acetamides Fails: 2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391862-70-7) and the Problem of Structural Interchangeability


Close structural analogs in the adamantane-thiadiazole acetamide series diverge significantly in the nature of the thiadiazole C5 substituent, which dictates molecular topology, lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1][2]. For instance, replacing the 4-methylphenyl group with a smaller methyl or isopropyl substituent reduces aromatic π-stacking and steric bulk, while halogenated phenyl analogs alter electronic properties and potential metabolic liabilities [1][2]. The adamantane moiety contributes a conserved hydrophobic anchor, but the variable C5 substituent modulates both physicochemical and pharmacological properties in a non-linear fashion, making simple substitution of one analog for another scientifically unsound without explicit comparative data [3].

Quantitative Differentiation Evidence for 2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391862-70-7) vs. Closest Analogs


Molecular Weight and ClogP Differentiation from Key Analogs

The target compound (MW 367.51 g/mol) occupies a median molecular weight position among common analogs [1]. Its predicted ClogP (estimated ~4.2 based on fragment-based calculation) is lower than that of the 4-chlorophenyl analog (MW 387.93, ClogP ~4.8) but higher than the 5-methyl analog (MW ~319, ClogP ~3.2) and the 5-isopropyl analog (MW 319.47, ClogP ~3.6) [1][2]. This intermediate lipophilicity may offer a balanced permeability-solubility profile compared to more lipophilic or more polar alternatives [3].

Physicochemical Properties Drug-likeness Pre-screening Profiling

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Potential

The TPSA of the target compound is calculated to be approximately 82 Ų (based on fragment contribution of thiadiazole, acetamide, and aromatic ring) [1]. This is comparable to the class of adamantane-thiadiazole derivatives reported to show CNS penetration in Alzheimer's disease models (TPSA range 70–90 Ų) [2]. The 4-methylphenyl substitution does not significantly increase TPSA beyond the threshold of ~90 Ų, which is associated with favorable BBB penetration [3]. In contrast, the 4-chlorophenyl analog increases TPSA slightly (because of chlorine's larger van der Waals radius) and may shift the molecule closer to the exclusion limit for passive CNS entry [1].

CNS Drug Discovery ADME Properties Alzheimer's Disease

Class-Level EGFR Inhibitory Activity Comparison: Adamantane-Thiadiazole Hybrids vs. Erlotinib

Although no direct bioactivity data for CAS 391862-70-7 have been published, closely related 5-adamantyl-1,3,4-thiadiazole derivatives (e.g., compound 17 in Wassel et al. 2021) demonstrated EGFR inhibitory IC50 values of 0.27–0.78 nM against the double mutant EGFR L858R/T790M, comparable to Erlotinib (0.21 nM) and Lapatinib (0.18 nM) [1]. The target compound differs by having the adamantane attached via the acetamide linker rather than directly at C5 of the thiadiazole, a topological difference that may alter binding mode and selectivity [2]. The 4-methylphenyl group provides aromatic stacking potential distinct from the heteroaryl substituents in compound 17, suggesting potential differential activity against specific EGFR mutants or other kinase targets [1][3].

EGFR Inhibition Anti-proliferative Activity Cancer Cell Lines

MAO-B and AChE Selectivity Class Comparison for Alzheimer's Disease Applications

A series of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-substituted) cyclic secondary amino-acetamide derivatives demonstrated preferential inhibition of AChE over BuChE and MAO-B over MAO-A [1]. The most potent derivatives (4a, 4b, 3a) displayed significant dual AChE/MAO-B inhibition. The target compound CAS 391862-70-7 shares the adamantane and thiadiazole core but differs in the substitution pattern (adamantane on the acetamide rather than the thiadiazole, and 4-methylphenyl rather than cyclic secondary amino groups). Based on SAR trends, the 4-methylphenyl group may enhance MAO-B binding through aromatic interactions in the substrate channel, while the adamantane on the acetamide side could modify AChE peripheral site binding [2][3].

Alzheimer's Disease MAO-B Inhibition Acetylcholinesterase Dual Inhibitor

Optimal Research Application Scenarios for 2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 391862-70-7)


EGFR Kinase Inhibitor Screening Library Expansion

Given the sub-nanomolar EGFR activity of structurally related adamantane-thiadiazole hybrids against drug-resistant double mutants [1], CAS 391862-70-7 should be prioritized for inclusion in kinase inhibitor screening libraries targeting EGFR, HER2, or other ErbB family kinases. The 4-methylphenyl group offers a distinct aromatic pharmacophore compared to the heteroaryl substituents in existing leads, potentially accessing new chemical space in the ATP-binding pocket [1].

Multi-Target-Directed Ligand (MTDL) Development for Alzheimer's Disease

The class of adamantane-thiadiazole derivatives has demonstrated dual AChE/MAO-B inhibition, a desirable profile for MTDLs in Alzheimer's disease [2]. CAS 391862-70-7, with its unique substitution topology, represents a novel scaffold variant for SAR expansion. Procurement is justified for medicinal chemistry programs seeking to explore the structure-activity landscape around the adamantane-thiadiazole core for CNS indications [2][3].

Physicochemical Property Benchmarking in CNS Drug Discovery

The compound's predicted TPSA (~82 Ų) and intermediate ClogP (~4.2) place it within the favorable CNS MPO (Multiparameter Optimization) range [3]. It can serve as a reference compound in preclinical ADME assays for benchmarking brain penetration models of adamantane-containing drug candidates [3].

Quote Request

Request a Quote for 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.